Mepindolol sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

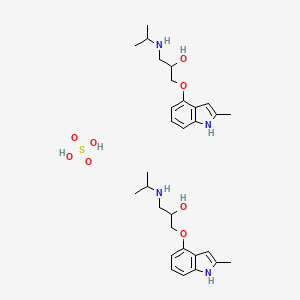

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56396-94-2 |

|---|---|

Molecular Formula |

C30H46N4O8S |

Molecular Weight |

622.8 g/mol |

IUPAC Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid |

InChI |

InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14;1-5(2,3)4/h2*4-7,10,12,16-18H,8-9H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

PNYFXKOIFMZVQC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.OS(=O)(=O)O |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.OS(=O)(=O)O |

Other CAS No. |

56396-94-2 |

Pictograms |

Acute Toxic |

Related CAS |

23694-81-7 (Parent) |

Synonyms |

1-(isopropylamino)-3-(2-methylindol-4-yloxy)-2-propanol sulfate bis(4-(2-hydroxy-3-isopropylaminopropoxy)-2-methylindol) sulfate Corindolan LF 17-895 mepindolol mepindolol sulfate (2:1) SH E 222 |

Origin of Product |

United States |

Historical Trajectories in Pharmaceutical Research and Development of Analogous Compounds

The development of mepindolol (B133264) is rooted in the broader history of beta-blocker research, which began in the mid-20th century. Sir James Black's pioneering work in the late 1950s, inspired by Raymond Ahlquist's differentiation of adrenoceptors into α and β types, led to the synthesis of the first clinically useful beta-blocker, propranolol (B1214883), in the 1960s. revespcardiol.orgwikipedia.orgrevespcardiol.org This breakthrough revolutionized cardiovascular therapy and spurred the development of subsequent generations of beta-blockers with varied properties. revespcardiol.orgwikipedia.orgrevespcardiol.org

Mepindolol, a derivative of pindolol (B1678383), emerged from this wave of research. The first reported synthesis of mepindolol in 1971 involved modifying the 4-hydroxy-2-methylindole structure, a strategy influenced by the successful design of earlier beta-blockers like propranolol. wikipedia.org The development of analogous compounds has been a continuous effort to refine the pharmacological profile, seeking properties like cardioselectivity (selective for β1-receptors), intrinsic sympathomimetic activity (ISA), and additional vasodilating effects. wikipedia.org This has led to a wide array of beta-blockers, each with a unique set of characteristics.

Table 1: Generations of Beta-Blockers

| Generation | Key Characteristic | Example Compounds |

|---|---|---|

| First | Non-selective (block both β1 and β2 receptors) | Propranolol, Pindolol, Timolol revespcardiol.orgualberta.ca |

| Second | Cardioselective (primarily block β1 receptors) | Metoprolol, Atenolol (B1665814), Bisoprolol (B1195378) wikipedia.orgualberta.ca |

Mepindolol Sulfate S Significance As a Research Probe in Adrenergic System Studies

Mepindolol (B133264) sulfate (B86663) serves as a valuable tool in the scientific exploration of the adrenergic system. patsnap.com As a non-selective antagonist, it binds to both β1 and β2-adrenergic receptors, allowing researchers to investigate the roles of these receptors in various physiological and pathological processes. patsnap.compatsnap.com Its interactions with these receptors help in understanding the downstream signaling pathways activated by catecholamines like epinephrine (B1671497) and norepinephrine. patsnap.com

The use of radiolabeled mepindolol has been particularly significant in receptor binding and distribution studies. researchgate.net These studies, often employing techniques like autoradiography, have provided insights into the tissue-specific localization of beta-adrenergic receptors and the pharmacokinetics of the drug itself. researchgate.net By competing with endogenous and exogenous ligands for receptor binding sites, mepindolol sulfate helps in characterizing the affinity and selectivity of other compounds, thus contributing to the broader understanding of ligand-receptor interactions. plos.org

Table 2: Research Applications of this compound

| Research Area | Application of this compound |

|---|---|

| Receptor Binding Assays | Used as a competitor ligand to determine the binding affinity of new compounds. |

| Adrenergic Receptor Function | Helps to elucidate the physiological roles of β1 and β2 receptors in different tissues. patsnap.compatsnap.com |

| Pharmacokinetic Studies | Its distribution and metabolism provide a model for understanding the behavior of similar compounds. patsnap.com |

Current Gaps and Future Directions in Fundamental Research on Mepindolol Sulfate

Diverse Synthetic Pathways to this compound

The synthesis of mepindolol, and by extension its sulfate salt, primarily involves the construction of the core molecule, (RS)-1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol. The final step to obtain the sulfate salt is a standard acid addition reaction. A key strategy in the synthesis of aryloxypropanolamines like mepindolol involves the reaction of a phenolic precursor with an epoxide, followed by the introduction of the amine side chain.

The first reported synthesis of mepindolol in 1971 utilized 4-hydroxy-2-methylindole as the key phenolic intermediate. This was reacted with epichlorohydrin (B41342) to introduce the three-carbon side chain, followed by a reaction with isopropylamine (B41738) to complete the synthesis, analogous to the synthesis of other beta-blockers like propranolol (B1214883). scirp.org

A general synthetic scheme for aryloxypropanolamines involves the reaction of the aryl-OH compound with epichlorohydrin in the presence of a base. This is followed by the ring-opening of the resulting epoxide with an appropriate amine, in this case, isopropylamine. nih.gov The formation of the sulfate salt is typically achieved by treating the free base with sulfuric acid.

Chemo-Enzymatic Synthesis Approaches for Stereoisomers

The biological activity of many beta-blockers, including those in the aryloxypropanolamine class, resides predominantly in one enantiomer. For aryloxypropanolamines, the (S)-enantiomer is generally the more potent beta-blocker. lookchem.com Consequently, chemo-enzymatic methods have been extensively explored to produce enantiomerically pure stereoisomers of related compounds like pindolol (B1678383), and these methodologies are applicable to mepindolol.

Lipases are commonly employed for the kinetic resolution of racemic intermediates. For the synthesis of (S)-pindolol, a close structural analog of mepindolol, a chemoenzymatic approach involving the kinetic resolution of a racemic chlorohydrin intermediate has been developed. unimi.it In one study, racemic 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane was subjected to hydrolysis using lipase (B570770) from Pseudomonas fluorescens. This yielded (2S)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol with 96% enantiomeric excess (ee) and the unreacted (2R)-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane with 97% ee. mdpi.compreprints.org The (R)-acetate can then be hydrolyzed to the corresponding (R)-chlorohydrin, which serves as a precursor for (S)-pindolol. mdpi.comopenmedicinalchemistryjournal.com This enzymatic resolution is a key step in accessing the desired stereoisomer with high optical purity.

Another chemo-enzymatic strategy involves the lipase-catalyzed kinetic resolution of a racemic chlorohydrin, rac-1-aryloxy-3-chloro-2-propanol, which is a versatile intermediate for various (S)-β-blockers. unimi.it Lipase B from Candida antarctica (CALB) has been shown to be effective in the transesterification of racemic chlorohydrins, providing access to the enantiopure building blocks required for the synthesis of (S)-β-blockers. chemrxiv.orgorgsyn.org

Regioselective and Stereoselective Synthetic Methodologies

The synthesis of aryloxypropanolamines requires control over both regioselectivity and stereoselectivity. Regioselectivity is crucial during the initial reaction of the phenolic hydroxyl group with the epoxide precursor to ensure the formation of the desired ether linkage. The use of a base facilitates the deprotonation of the phenol, which then acts as a nucleophile.

Stereoselectivity is paramount in obtaining the desired enantiomer. Asymmetric synthesis strategies are employed to this end. One such method is the Sharpless asymmetric dihydroxylation of aryl allyl ethers, which introduces chirality into the molecule. The resulting diol can then be converted into a cyclic sulfate and subsequently to the corresponding epoxide, providing a stereoselective route to the chiral building block. researchgate.net For the synthesis of a fluorinated naphthyloxypropanolamine analog, a stereoselective approach utilized the chiral synthon (2R)-glycidyl 3-nitrobenzenesulfonate, derived from a Sharpless epoxidation technique, to introduce the side chain. humanjournals.com

The Fischer indole (B1671886) synthesis is a classic method for preparing indoles and can be highly regioselective. thermofisher.com For instance, the reaction of an unsymmetrical ketone with an arylhydrazine can lead to a specific regioisomer depending on the reaction conditions and the nature of the substituents. thermofisher.comrsc.org This control is essential for synthesizing the correctly substituted indole precursor for mepindolol.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is critical for improving the efficiency and yield of mepindolol synthesis. Studies on related beta-blockers have provided valuable insights. For the synthesis of chlorohydrin building blocks, it has been found that using a catalytic amount of base (0.3–1 equivalents) and two equivalents of epichlorohydrin at around 30°C for 12–26 hours can lead to high yields of the racemic chlorohydrins. mdpi.com This is because lower concentrations of base can reduce the formation of dimeric by-products. pharmaguideline.com

In chemo-enzymatic resolutions, the choice of lipase, solvent, and acylating agent is crucial. For the resolution of pindolol precursors, lipases from Pseudomonas species have been effective. mdpi.compreprints.org The optimization of various parameters such as enzyme and substrate concentration, temperature, and reaction medium has been shown to enhance both the conversion and enantioselectivity of the enzymatic reaction. researchgate.net For example, in the lipase-mediated kinetic resolution of a propranolol precursor, the use of toluene (B28343) as a solvent at 30°C was found to be optimal. researchgate.net Microwave-assisted synthesis has also been explored to shorten reaction times and improve yields in the preparation of aryloxypropanolamines. nih.gov

Precursor Chemistry and Intermediate Compound Analysis

Once 4-hydroxy-2-methylindole is obtained, it is typically reacted with epichlorohydrin to form the epoxide intermediate, 4-(oxiran-2-ylmethoxy)-2-methyl-1H-indole . This reaction is generally carried out in the presence of a base.

The epoxide intermediate is then subjected to a ring-opening reaction with isopropylamine . This step introduces the characteristic side chain of mepindolol and results in the formation of the final mepindolol free base.

For the synthesis of specific stereoisomers, chiral intermediates are employed. A key intermediate in the chemo-enzymatic synthesis of (S)-pindolol is the chiral chlorohydrin, (2R)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol . openmedicinalchemistryjournal.com This is obtained through the enzymatic resolution of the corresponding racemic chlorohydrin or its acetate (B1210297) derivative. mdpi.compreprints.org The analogous chiral chlorohydrin for mepindolol would be (2R)-1-((2-methyl-1H-indol-4-yl)oxy)-3-chloropropan-2-ol .

The final step in the preparation of this compound is the reaction of the mepindolol free base with sulfuric acid .

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Investigations

The investigation of structure-activity relationships (SAR) is crucial for understanding how different parts of the mepindolol molecule contribute to its biological activity and for the design of new, potentially improved analogues.

Exploration of Indole Ring Modifications

The indole nucleus is a key pharmacophore in many biologically active compounds, and its modification can significantly impact activity. scirp.orgijpsr.com For beta-blockers like mepindolol, modifications to the indole ring can affect receptor affinity and selectivity.

Studies on pindolol analogues have provided insights into the SAR of the indole ring. For instance, the inclusion of an electron-withdrawing group, such as a cyano or ethylester moiety, at a position alpha to the indole nitrogen has been shown to increase antagonist potency at the beta-3 adrenoceptor. nih.gov Iodination at the 3-position of the indole ring of some inactive analogues led to a significant increase in potency, suggesting a beneficial electronic effect on the indole ring. nih.gov

The synthesis of fluorinated analogues of beta-blockers has also been explored to investigate the effect of fluorine substitution on biological activity. humanjournals.comrsc.org The introduction of fluorine can alter the electronic properties and lipophilicity of the molecule, potentially leading to changes in receptor binding and selectivity.

Furthermore, the position of substituents on the indole ring is critical. For example, in a series of indole derivatives investigated for anti-inflammatory activity, the position and nature of substituents on the indole ring were found to be crucial for their selectivity towards COX enzymes. nih.gov While not directly related to beta-adrenergic activity, this highlights the importance of the substitution pattern on the indole nucleus in determining biological activity.

Propanolamine (B44665) Side Chain Derivatizations

The propanolamine side chain of mepindolol is a key pharmacophore and a primary target for chemical modification to generate novel derivatives. The synthesis of mepindolol itself involves the reaction of 4-hydroxy-2-methylindole with epichlorohydrin, followed by the addition of isopropylamine to form the characteristic side chain. wikipedia.orgdrugfuture.com This synthetic route provides a versatile platform for introducing a variety of substituents on the amine and hydroxyl groups of the propanolamine moiety.

Research into the derivatization of analogous beta-blockers, such as propranolol, offers insights into potential strategies for mepindolol. For instance, novel propranolol derivatives have been synthesized through esterification reactions at the hydroxyl group and alkylation or oxidation at the secondary amine. semanticscholar.org These modifications aim to enhance properties like lipophilicity and bioavailability. semanticscholar.org

A general approach to propanolamine side chain derivatization involves several key steps:

Protection of Functional Groups: In some cases, protecting the indole nitrogen or the hydroxyl group may be necessary to achieve selective derivatization at the secondary amine.

N-Alkylation/N-Acylation: The secondary amine of the propanolamine side chain can be readily alkylated or acylated using various electrophilic reagents. This allows for the introduction of a wide range of functional groups.

O-Acylation/O-Alkylation: The secondary hydroxyl group is another site for modification, typically through esterification or etherification reactions. semanticscholar.org

Formation of Prodrugs: Acyl ester derivatives of the hydroxyl group have been explored as a strategy to create prodrugs with improved pharmacokinetic properties. semanticscholar.org

The synthesis of these derivatives often requires careful control of reaction conditions to achieve desired selectivity and yield. semanticscholar.org Characterization of the resulting compounds is typically performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. semanticscholar.org

Table 1: Examples of Propanolamine Side Chain Derivatizations in Related Beta-Blockers This table is illustrative of derivatization strategies that could be applied to mepindolol, based on research on analogous compounds like propranolol.

| Parent Compound | Reaction Type | Reagent | Resulting Derivative | Reference |

| Propranolol | Esterification | 2-Bromobenzoyl chloride | O-(2-Bromobenzoyl)propranolol | semanticscholar.org |

| Propranolol | Esterification | 2-Chlorobenzoyl chloride | O-(2-Chlorobenzoyl)propranolol | semanticscholar.org |

| Propranolol | Esterification | 2-Fluorobenzoyl chloride | O-(2-Fluorobenzoyl)propranolol | semanticscholar.org |

| Propranolol | Alkylation | n-Butyl bromide | N-Butylpropranolol | semanticscholar.org |

| Propranolol | Oxidation | Pyridinium chlorochromate | Oxidized propranolol derivative | semanticscholar.org |

Stereochemical Purity in Derivative Synthesis

The presence of a stereocenter in the propanolamine side chain of mepindolol means that it exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles. mdpi.comub.edu For many beta-blockers, the (S)-enantiomer is significantly more potent in its beta-blocking activity than the (R)-enantiomer. nih.gov Therefore, the synthesis of stereochemically pure derivatives is of paramount importance.

There are two primary strategies for obtaining enantiomerically pure compounds:

Asymmetric Synthesis: This approach involves the use of chiral catalysts or starting materials to selectively produce the desired enantiomer. ub.edu For beta-blockers, chemo-enzymatic methods have been successfully employed to synthesize enantiopure chlorohydrin building blocks, which can then be used to produce the final enantiomerically pure drug. mdpi.com Lipases, for example, can be used for the kinetic resolution of racemic intermediates. mdpi.com

Chiral Resolution of Racemates: This involves separating the enantiomers from a racemic mixture. ub.edu High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for this purpose. nih.govnih.gov Polysaccharide-based CSPs, in particular, have shown broad applicability for the enantioseparation of various compounds. nih.gov Other techniques like capillary electrophoresis with chiral selectors are also employed. mdpi.com

The determination of stereochemical purity and absolute configuration is a critical step. Chiral HPLC is used to assess the enantiomeric excess (ee) of the synthesized compounds. nih.gov The absolute configuration can be determined through methods such as the derivatization of the chiral compound with a chiral derivatizing agent, followed by NMR analysis of the resulting diastereomers. nih.gov

Table 2: Techniques for Ensuring Stereochemical Purity

| Technique | Description | Application Example | Reference |

| Asymmetric Synthesis | Utilizes chiral catalysts or starting materials to produce a single enantiomer. | Chemo-enzymatic synthesis of enantiopure chlorohydrins for beta-blocker synthesis. | mdpi.com |

| Chiral HPLC | Separates enantiomers from a racemic mixture using a chiral stationary phase. | Resolution of racemic mixtures of nitropropranolol derivatives. | nih.gov |

| Capillary Electrophoresis | Employs chiral selectors in the background electrolyte to separate enantiomers. | Enantioseparation of various basic drugs using clarithromycin (B1669154) lactobionate (B10762962) as a chiral selector. | mdpi.com |

| NMR with Chiral Derivatizing Agents | Determines absolute configuration by forming diastereomers with a known chiral agent. | Determination of the absolute configuration of synthesized nitropropranolol enantiomers using α-methoxyphenylacetic acid (MPA). | nih.gov |

The development of new derivatives of this compound with high stereochemical purity holds the potential for creating drugs with improved efficacy and a better safety profile, as the pharmacological activity is often associated with a single enantiomer. mdpi.com

Receptor Binding Kinetics and Thermodynamics

The association rate constant (k-on) quantifies the speed at which a ligand binds to a receptor, while the dissociation rate constant (k-off) measures the speed at which the ligand-receptor complex separates. worktribe.comexcelleratebio.com These kinetic parameters determine the duration of the drug-receptor interaction. worktribe.com

| Ligand | Tissue/Cell Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Iodohydroxybenzylpindolol | Rat Glioma Cells (C6TG1A) | k-on (k1) | 10⁸ M⁻¹min⁻¹ | nih.gov |

| Iodohydroxybenzylpindolol | Rat Glioma Cells (C6TG1A) | k-off (k-1) | 0.017 min⁻¹ | nih.gov |

| (-)[125I]pindolol | Human Peripheral Lung | k-off | 0.0146 min⁻¹ | nih.gov |

The equilibrium dissociation constant (Kd) is a measure of a ligand's binding affinity for a receptor; a lower Kd value signifies a higher affinity. nih.gov It is calculated as the ratio of the dissociation and association rate constants (Kd = koff/kon). worktribe.com

Studies on pindolol derivatives have established their high affinity for β-adrenergic receptors. For iodohydroxybenzylpindolol, the Kd was found to be 250 pM in rat glioma cells and 15 pM in human fibroblasts. nih.gov In human peripheral lung tissue, (-)[125I]pindolol exhibited a Kd of 430 pM as calculated from kinetic data and 394 pM from equilibrium binding (Scatchard) analysis, with a mean Kd of 136 pM across ten different lung samples. nih.gov These findings indicate that pindolol, and by extension mepindolol, binds to β-adrenergic receptors with high, picomolar to low nanomolar, affinity.

Mepindolol is classified as a non-selective β-blocker, meaning it acts on both β1 and β2 adrenergic receptor subtypes. cvpharmacology.comtandfonline.com Kinetic selectivity is determined by the differences in association (kon) and dissociation (koff) rates of a ligand for different receptor subtypes. nih.gov For example, the β1-selective blocker bisoprolol (B1195378) dissociates much more slowly from the β1 receptor than from the β2 receptor, which contributes to its subtype selectivity. nih.govbiorxiv.org

Research on (+/-)[125Iodo]cyanopindolol (ICYP), a derivative of pindolol, shows that it does not discriminate between β1- and β2-adrenoceptors. nih.gov This lack of selectivity is characteristic of first-generation β-blockers like propranolol and pindolol. cvpharmacology.comwikipedia.org Studies on human recombinant β-receptors confirm that many clinically used β-blockers show little selectivity between β1 and β2 subtypes, with some even having a slightly higher affinity for β2 receptors. drugbank.comnih.gov Given that mepindolol is a derivative of pindolol, it is expected to exhibit a similar non-selective profile, binding with comparable affinity to both β1 and β2 receptors. The heart contains predominantly β1 receptors, while β2 receptors are abundant in the lungs and other tissues. biorxiv.org

The binding of ligands to β-adrenergic receptors occurs within a specific binding pocket. The interaction is stabilized by various forces, with hydrophobic interactions playing a significant role. mdpi.comembl.de Molecular modeling studies of pindolol's interaction with the β-adrenoceptor have identified key amino acid residues. nih.gov

The indole nucleus of pindolol, which is also present in mepindolol, is thought to engage in a strong interaction with the amino acid residue Tryptophan (Trp313) within the binding pocket. nih.gov Furthermore, the positively charged nitrogen atom in the aliphatic side chain of these ligands likely interacts favorably with a carboxylic amino acid residue, such as Glutamic acid (Glu306), near the extracellular surface. nih.gov The interaction between ligands and the extracellular loops of the receptor can help orient the molecule correctly as it enters the binding site. acs.org The hydrophobic nature of the ligand-binding pocket is crucial for the stability of the ligand-receptor complex. nih.gov

Post-Receptor Signaling Pathway Elucidation

Upon binding to a β-adrenergic receptor, a ligand can modulate downstream intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). drugbank.comgenome.jp

Mepindolol, like its parent compound pindolol, possesses intrinsic sympathomimetic activity (ISA). oup.com This means that in addition to blocking the receptor, it can also cause partial receptor activation. This property leads to complex effects on the adenylyl cyclase system.

In human myocardial tissue from patients treated with pindolol, there was an observed upregulation of β-adrenoceptor density. oup.com However, this was accompanied by a significant reduction in the efficacy of β2 receptor-adenylyl cyclase coupling. oup.com Conversely, a study on tracheal epithelial cells demonstrated that pindolol could induce a physiological response (chloride secretion) without stimulating an increase in adenylyl cyclase activity or cAMP accumulation. physiology.org This suggests that the intrinsic sympathomimetic activity of pindolol may be mediated through a non-cAMP-dependent pathway. physiology.org Therefore, this compound likely modulates adenylyl cyclase in a complex manner, potentially uncoupling the receptor from the enzyme in some contexts while also capable of signaling through alternative pathways.

G-Protein Coupling and Downstream Signaling Cascades

As a beta-adrenergic antagonist, this compound's primary mechanism of action involves its interaction with beta-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs). patsnap.compatsnap.com Upon binding to these receptors, this compound modulates the intricate cascade of intracellular signaling events that are normally initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. patsnap.com

GPCRs, upon activation by an agonist, undergo a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein. the-scientist.commdpi.com This leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then interact with various downstream effector proteins to propagate the signal. the-scientist.commdpi.com The primary signaling pathways activated by beta-adrenergic receptors involve the Gαs subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), and to a lesser extent, the Gαi subunit which inhibits this process. mdpi.com

This compound, by acting as an antagonist, competitively blocks the binding of catecholamines to beta-1 and beta-2 adrenergic receptors, thereby inhibiting the activation of Gαs and the subsequent production of cAMP. patsnap.compatsnap.com This blockade of the canonical G-protein signaling pathway is central to its therapeutic effects. The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of various downstream targets, including ion channels and other regulatory proteins within the cell.

However, the story is more complex due to mepindolol's intrinsic sympathomimetic activity. This suggests that while it primarily acts as an antagonist, it can also weakly activate the receptor, leading to a sub-maximal level of G-protein coupling and downstream signaling compared to a full agonist. This partial agonism is a key feature that distinguishes it from other beta-blockers.

Intrinsic Sympathomimetic Activity (ISA) at the Molecular Level

Intrinsic sympathomimetic activity (ISA) refers to the capacity of a beta-blocker to exert a low level of agonist activity at the beta-adrenergic receptor while simultaneously acting as an antagonist to more potent endogenous catecholamines. patsnap.comtaylorandfrancis.comontosight.ai this compound possesses this property. patsnap.com At the molecular level, this dual action is a result of the specific way mepindolol binds to the receptor and the conformational changes it induces.

While a full agonist will stabilize the active conformation of the receptor, leading to a robust activation of G-proteins, and a pure antagonist will bind to the receptor without inducing this active conformation, a partial agonist like mepindolol induces a conformational state that is intermediate between the fully active and inactive states. This results in a partial activation of the downstream signaling cascade. nih.gov

Studies on other beta-blockers with ISA, such as pindolol, have shown that this partial agonism can lead to a modest stimulation of adenylyl cyclase activity, particularly in the presence of agents like forskolin (B1673556) that potentiate the response. nih.gov This suggests that the ISA of these drugs is likely due to a slight, but significant, ability to promote the G-protein-mediated signaling pathway. nih.gov This partial activation can be beneficial in certain clinical scenarios as it may prevent some of the adverse effects associated with pure beta-blockade, such as severe bradycardia. patsnap.com

Electrophysiological Modulations in Isolated Cellular and Tissue Models

The interaction of this compound with adrenergic receptors and the subsequent modulation of downstream signaling pathways have significant consequences for the electrophysiological properties of excitable cells, particularly cardiomyocytes. gesundheitsindustrie-bw.de These effects are primarily mediated through the modulation of ion channel function.

Effects on Ion Channel Conductance (e.g., Sodium, Potassium, Calcium Channels)

The reduction in cAMP levels and PKA activity caused by mepindolol's beta-blocking action directly affects the conductance of several key ion channels. For instance, L-type calcium channels, which are crucial for the plateau phase of the cardiac action potential, are a major target of PKA-mediated phosphorylation. By inhibiting this pathway, mepindolol reduces the influx of calcium ions during an action potential. nih.gov

Membrane Potential Dynamics and Action Potential Characteristics

The modulation of ion channel conductance by this compound leads to characteristic changes in the membrane potential and the shape of the action potential. The primary effect of beta-blockade is a slowing of the heart rate (negative chronotropy) and a reduction in the force of contraction (negative inotropy). patsnap.com These effects are a direct consequence of the reduced calcium influx and altered potassium efflux in cardiac pacemaker and ventricular cells.

Structure-Activity Relationship (SAR) Studies for Adrenergic Receptor Modulation

The specific chemical structure of this compound is critical to its interaction with adrenergic receptors and its resulting pharmacological profile. Structure-activity relationship (SAR) studies help to elucidate which molecular features are responsible for its binding affinity, selectivity, and functional activity.

Impact of Substituent Modifications on Receptor Binding and Functional Activity

The general structure of beta-blockers includes an aromatic ring, a side chain containing a hydroxyl group, and an amine group. mdpi.com Variations in these components can significantly alter the drug's properties. For mepindolol, the indole ring system and the specific substituents on this ring and the side chain are key determinants of its activity.

The nature of the substituent on the amino group is known to influence the selectivity and ISA of beta-blockers. damaspharmacy.sy Larger substituents tend to increase beta-receptor activity. damaspharmacy.sy The hydroxyl group on the side chain is crucial for binding to the receptor, likely through hydrogen bonding interactions with specific amino acid residues in the receptor's binding pocket. mdpi.com

Modifications to the aromatic ring system can also impact affinity and selectivity. For mepindolol, the methyl group at the 2-position of the indole ring and the linkage to the side chain at the 4-position are important for its specific interaction with beta-adrenergic receptors. SAR studies allow for the rational design of new compounds with improved therapeutic profiles, such as enhanced selectivity for beta-1 receptors or a more favorable balance of antagonist and partial agonist activity.

Absorption and Permeability Studies in Non-Human Biological Systemsnih.gov

The absorption of this compound has been evaluated in several non-human species, demonstrating rapid and nearly complete absorption in certain models following oral administration. nih.gov A study utilizing ¹⁴C-labeled mepindolol showed that after an oral dose of 0.4 mg/kg, maximum plasma concentrations were reached within one to two hours in both rats and dogs. nih.gov However, in rhesus monkeys, the absorption process was observed to be significantly slower. nih.gov When higher doses (25 mg/kg) were administered to rats and dogs, the time to reach maximum plasma concentrations was extended to six hours. nih.gov

The bioavailability of mepindolol, which is the fraction of the administered dose that reaches systemic circulation, showed considerable variation among species. In rats, the bioavailability was low, at approximately 1-2%, whereas in dogs, it was substantially higher, around 40%. nih.gov

In Vitro Intestinal Epithelial Barrier Modelsnih.govpeerj.com

While specific studies on the permeability of this compound using in vitro intestinal epithelial barrier models such as Caco-2 cells were not identified in the reviewed literature, these models are standard tools for predicting oral drug absorption. wuxiapptec.comnih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. wuxiapptec.comnih.gov Permeability assays using these cells measure the rate of a compound's flux from an apical (luminal) to a basolateral (blood) compartment. nih.gov The resulting apparent permeability coefficient (Papp) is used to classify drugs as having high or low permeability. uq.edu.au For instance, a common threshold for high permeability is a Papp value greater than 8 x 10⁻⁶ cm/s. uq.edu.au The permeability of many beta-blockers across Caco-2 monolayers can be influenced by factors such as pH. nih.gov

Predictive Computational Models for Membrane Permeabilityuq.edu.aumdpi.comresearchgate.net

In silico models are increasingly used in the early stages of drug development to predict pharmacokinetic properties like membrane permeability, thereby reducing the reliance on extensive experimental work. mdpi.comresearchgate.net These computational methods use molecular descriptors—such as molecular weight, polar surface area, number of hydrogen bond donors and acceptors, and lipophilicity (logP)—to build quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov These models can then predict the permeability of new compounds. nih.gov Although specific in silico predictions for this compound's membrane permeability are not available in the published literature, such models are routinely used to estimate the permeability of drug candidates and can differentiate between compounds that are likely to be extensively or poorly metabolized based on their predicted permeability rates. researchgate.netnih.gov

Distribution Characteristics in Preclinical Animal Modelsnih.govnih.gov

The distribution of a drug throughout the body determines its concentration at the site of action and in various tissues.

Tissue Uptake and Distribution Patterns

Studies using whole-body autoradiography in rats after administration of this compound have shown no specific accumulation of the drug or its metabolites in any particular tissue, either after single or multiple doses. researchgate.net In contrast, investigations in dogs revealed that substantial amounts of mepindolol metabolites are retained in the liver, even ten days after administration. nih.gov Following repeated dosing in dogs, radiolabeled substances accumulated, reaching maximum concentrations in the liver. nih.gov The tissue-to-plasma water partition coefficient (Kpu) is a key parameter for predicting tissue distribution, and for basic drugs like beta-blockers, Kpu values are generally highest in the lung and lowest in adipose tissue in rats. nih.gov The distribution of beta-blockers in rats has been shown to correlate well with the concentration of acidic phospholipids (B1166683) in the tissues. nih.gov

Table 1: Species Differences in this compound Distribution and Elimination

| Species | Key Distribution Findings | Primary Route of Elimination |

| Rat | No specific tissue accumulation of drug or metabolites. researchgate.net | Mainly biliary excretion. nih.gov |

| Dog | Substantial retention and accumulation of metabolites in the liver. nih.gov | Equal elimination in feces and urine. nih.gov |

| Rhesus Monkey | Slower absorption compared to rats and dogs. nih.gov | Mainly renal excretion. nih.gov |

Protein Binding Studies in Isolated Plasma Components

The binding of drugs to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of their distribution, as only the unbound fraction is free to exert pharmacological effects and be cleared from the body. sygnaturediscovery.comukzn.ac.za Specific data on the plasma protein binding percentage of this compound were not found in the reviewed scientific literature. However, for pindolol, a structurally related beta-blocker, the plasma protein binding is reported to be approximately 40% to 71.4%. hres.canih.gov The extent of plasma protein binding can vary significantly even among closely related drugs. ukzn.ac.za For example, propranolol is about 90% bound to plasma proteins, while atenolol (B1665814) is only about 3% bound. sygnaturediscovery.comnih.gov

Biotransformation and Metabolite Research in Non-Human Biological Systemsnih.govhres.ca

Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, typically to facilitate their excretion. merckvetmanual.com Studies with ¹⁴C-labeled mepindolol have confirmed that the compound undergoes biotransformation in rats, dogs, and rhesus monkeys. nih.gov While the specific chemical structures of mepindolol metabolites in these non-human models have not been detailed in the available literature, significant species differences in their elimination have been noted. nih.gov In rats, excretion of radioactivity was primarily through the bile, whereas in rhesus monkeys, it was mainly renal. nih.gov In dogs, elimination was split between urine and feces. nih.gov

The metabolism of pindolol, a structural analogue of mepindolol, involves the formation of inactive hydroxylated metabolites, which are then excreted as glucuronides and ethereal sulfates. hres.ca It is plausible that mepindolol undergoes similar Phase I (e.g., hydroxylation) and Phase II (e.g., conjugation) metabolic reactions. merckvetmanual.comvetscraft.com

Enzymatic Pathways of Metabolism (e.g., Cytochrome P450 Enzymes)

The biotransformation of Mepindolol, like many xenobiotics, is primarily handled by enzymatic pathways within the liver. The Cytochrome P450 (CYP) superfamily of enzymes is central to this process, catalyzing Phase I metabolic reactions that introduce or expose functional groups on the drug molecule, typically making it more polar. sigmaaldrich.combenthamscience.comopenaccessjournals.com While specific in-vitro studies detailing the complete enzymatic profile for this compound are limited in publicly available literature, its classification as an aryloxypropanolamine beta-blocker allows for well-founded inferences based on related compounds. nih.gov

Medications that modulate the CYP450 enzyme system are known to have the potential to alter the metabolism of this compound, which underscores the central role of these enzymes. patsnap.com For the beta-blocker class, CYP2D6 is a key enzyme involved in metabolism. tum.debioline.org.br Mepindolol is identified as a substrate for Cytochrome P450 2D6, indicating this isozyme's role in its metabolic clearance. drugbank.com

Studies on propranolol, a structurally similar non-selective beta-blocker, have provided a detailed map of CYP-mediated metabolism that is likely analogous to that of mepindolol. Research using human liver microsomes has shown that different CYP isozymes are responsible for specific metabolic reactions. chapman.edu For propranolol, CYP2D6 is the primary enzyme responsible for aromatic ring hydroxylation, while CYP1A2 is primarily responsible for N-desisopropylation (the removal of the isopropyl group from the side chain). chapman.edunih.gov Given that mepindolol shares the same aryloxypropanolamine core structure, it is probable that it undergoes similar oxidative metabolic transformations catalyzed by CYP2D6 and potentially CYP1A2. Phase II metabolism, which involves the conjugation of the modified drug with endogenous molecules to facilitate excretion, typically follows these initial oxidative steps. openaccessjournals.com

Identification and Structural Characterization of Metabolites

The identification of metabolites is a critical step in characterizing a drug's disposition, as these compounds can have their own pharmacological or toxicological profiles. nuvisan.comnih.gov While one preclinical study noted the retention of Mepindolol metabolites in the liver of dogs, it did not provide structural characterization of these products. nih.gov

However, insight can be gained from its parent compound, pindolol. Mepindolol is a 2-methyl derivative of pindolol. drugbank.com Pindolol is known to be extensively metabolized, with the primary products being hydroxy-metabolites. nih.gov These Phase I metabolites are subsequently conjugated to form more water-soluble glucuronides and ethereal sulfates, which are then excreted. nih.gov

Based on this, the expected metabolic pathway for Mepindolol would involve:

Phase I Metabolism: Hydroxylation of the indole ring, likely catalyzed by CYP2D6.

Phase II Metabolism: Conjugation of the resulting hydroxylated metabolites with glucuronic acid or sulfate to form Mepindolol-glucuronide and Mepindolol-sulfate.

This is consistent with the metabolic pathways observed for other beta-blockers like propranolol, which undergoes ring hydroxylation, side-chain oxidation, and subsequent glucuronidation. chapman.edumdpi.com The exact position of hydroxylation on Mepindolol's indole ring and the complete profile of its metabolites in different species would require specific studies utilizing techniques like high-resolution mass spectrometry. researchgate.net

Excretion Pathways in Preclinical Models

The elimination of Mepindolol and its metabolites from the body shows significant species-dependent variation in preclinical models. A study using 14C-labeled Mepindolol provided a clear comparison of excretion routes among rats, dogs, and rhesus monkeys. nih.gov

In rats , the primary route of elimination for the radiolabeled compound was found to be biliary excretion . nih.gov This suggests that the drug and its metabolites are actively transported into the bile and subsequently eliminated via the feces.

In dogs , elimination was more balanced, with radioactivity being excreted in approximately equal amounts through both urine and feces . nih.gov This indicates that both renal and hepatobiliary clearance are significant pathways in this species. Notably, the study also found that substantial amounts of metabolites were retained in the liver of dogs, even 10 days after administration, with accumulation observed after repeated dosing. nih.gov

In rhesus monkeys , the excretion was predominantly renal , with most of the administered radioactivity being eliminated in the urine. nih.gov This points to renal filtration and/or active secretion being the main clearance mechanism in this primate model.

These findings highlight the importance of selecting appropriate animal models in preclinical development, as the primary route of elimination can differ substantially across species. nih.govresearchgate.netresearchgate.net

| Preclinical Model | Primary Excretion Pathway | Reference |

|---|---|---|

| Rat | Mainly Biliary | nih.gov |

| Dog | Equal in Feces and Urine | nih.gov |

| Rhesus Monkey | Mainly Renal | nih.gov |

In Silico Pharmacokinetic Modeling and Simulation

In silico, or computer-based, modeling has become an indispensable tool in modern drug development, allowing for the prediction of pharmacokinetic properties before or in parallel with in vivo studies. researchgate.net These methods can help prioritize drug candidates, design better clinical studies, and understand the mechanisms driving a drug's ADME profile.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational technique that simulates the ADME processes of a drug within a virtual animal or human. nih.govconicet.gov.ar These models consist of compartments representing real organs and tissues, interconnected by blood flow. nih.gov They integrate data on the drug's physicochemical properties with physiological parameters of the species being studied (e.g., organ volumes, blood flow rates). frontiersin.org

While no specific PBPK model for this compound has been detailed in the reviewed literature, extensive PBPK modeling has been performed for other beta-blockers in rats, including acebutolol, bisoprolol, metoprolol, and propranolol. nih.govnih.govpage-meeting.org These studies have successfully characterized the tissue distribution and clearance of beta-blockers, often using perfusion rate-limited models where drug uptake into tissues is limited only by the rate of blood flow. nih.gov For some compounds, permeability rate-limited models were required to describe distribution into specific tissues. nih.gov The development of a PBPK model for Mepindolol would follow similar principles, using in vitro data on its metabolism and permeability to predict its pharmacokinetic profile in various species. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) for ADME Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a compound's chemical structure with its biological activity or physicochemical properties. nih.govscielo.br For ADME prediction, these models use computed molecular descriptors (e.g., lipophilicity, size, electronic properties) to forecast pharmacokinetic endpoints like absorption, metabolism, or excretion. researchgate.net

Specific QSAR/QSPR models for predicting the ADME properties of this compound have not been published. However, the broader class of aryloxypropanolamine compounds, to which Mepindolol belongs, has been the subject of such studies. For instance, 3D-QSAR models have been developed for aryloxypropanolamines to understand their interaction with and inhibition of the metabolic enzyme CYP2D6. nih.gov These models help identify the key structural features—such as the shape of the molecule and the distribution of charges—that govern the interaction with the enzyme's active site. nih.gov Other QSAR studies have been applied to aryloxypropanolamine analogues to predict their activity at beta-adrenergic receptors and other pharmacological targets. nih.gov Such in silico approaches could be readily applied to Mepindolol to predict its metabolic liabilities, potential for drug-drug interactions, and other key pharmacokinetic properties, thereby guiding its development. researchgate.net

Analytical Methodologies for Mepindolol Sulfate Research

Chromatographic Techniques for Quantification and Purity Analysis

Chromatographic methods are central to the separation and analysis of mepindolol (B133264) sulfate (B86663), offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of mepindolol sulfate. nih.govnih.govdntb.gov.ua Its versatility is enhanced by coupling it with various detectors, which provide different levels of sensitivity and selectivity.

A sensitive and specific HPLC method has been successfully used to measure plasma levels of mepindolol. nih.gov For instance, in a study investigating the pharmacokinetics of mepindolol in patients with chronic renal failure, plasma concentrations were determined using a validated HPLC method. nih.gov Another study detailed the determination of mepindolol in plasma after transdermal delivery using HPLC with electrochemical detection. nih.gov

When coupled with tandem mass spectrometry (LC-MS/MS), the analytical power is significantly increased, allowing for the determination of very low concentrations of mepindolol with high precision and accuracy. researchgate.net This is particularly useful in therapeutic drug monitoring and toxicological screenings. researchgate.netwiley.comaxon.es For example, an LC-MS/MS method was developed for the quantification of levofloxacin (B1675101) in human plasma, demonstrating the technique's applicability to drug analysis. researchgate.net While not specific to mepindolol, this illustrates the common use of LC-MS/MS for similar pharmaceutical compounds. The separation is often achieved on a C18 column. researchgate.net

Interactive Table: HPLC Methods for Beta-Blocker Analysis

| Analyte | Column | Mobile Phase | Detection | Application |

| Mepindolol | - | - | HPLC | Measurement in plasma nih.gov |

| Mepindolol | - | - | HPLC with electrochemical detection | Determination in plasma after transdermal delivery nih.gov |

| Levofloxacin (example) | Zorbax SB-C18 | Acetonitrile and 0.1% formic acid in water (17:83, v/v) | MS/MS | Quantification in human plasma researchgate.net |

| Metoprolol (example) | Moon CN | Methanol with 0.1% formic acid in water (60:40, v/v) | MS/MS | Analysis in plasma mdpi.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of mepindolol and other beta-blockers. researchgate.net However, a significant consideration for GC analysis is the volatility and thermal stability of the analyte. medtextpublications.com For many beta-blockers, derivatization is necessary to convert the polar compounds into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.net

GC-MS provides high sensitivity and structural information, making it valuable in forensic analysis and for identifying metabolites. researchgate.net For instance, a GC-MS method was used for the analysis of non-hydrolyzed sulfated steroids, where the sulfate group was cleaved in the injection port, demonstrating a potential approach for similar sulfated compounds. sci-hub.senih.gov

Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, are widely used for the screening and qualitative analysis of pharmaceuticals due to their simplicity, speed, and cost-effectiveness. medtextpublications.compsu.edu These techniques are particularly useful for separating compounds in a mixture based on their polarity. pressbooks.pub In TLC, the separation occurs on a solid stationary phase (like silica (B1680970) gel) with a liquid mobile phase. pressbooks.pub

For visualization, various methods can be employed, including examination under UV light for compounds that absorb UV radiation. psu.edu HPTLC, combined with densitometric scanning, allows for quantitative analysis and is valuable for analyzing drug concentrations in biological fluids. medtextpublications.com Silver ion TLC is a specialized variant used for separating compounds based on the number and configuration of double bonds. aocs.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis and structural characterization of compounds containing chromophores. upi.edu The UV-Vis spectrum, a plot of absorbance versus wavelength, provides information about the electronic transitions within a molecule. upi.edunihs.go.jp The absorption maxima (λmax) can be indicative of specific structural features. upi.edu For many pharmaceutical compounds, reference UV-Vis spectra are available in pharmacopoeias. mhlw.go.jp The UV-Vis spectrum of calcium sulfate nanoparticles, for example, shows an absorbance maximum at 280 nm. researchgate.net While specific data for this compound was not found in the provided results, the technique is generally applicable to aromatic compounds like mepindolol.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and, through fragmentation analysis, offers insights into its structure. nih.gov

For mepindolol, both GC-MS and LC-MS techniques have been utilized. nih.gov In GC-MS analysis, the fragmentation pattern can help identify the compound. LC-MS, especially with techniques like electrospray ionization (ESI), is well-suited for polar and thermally labile molecules and is commonly used in drug analysis. mdpi.comresearchgate.net The mass spectrum of mepindolol shows a molecular weight of 262.35 g/mol . nih.gov

Interactive Table: Mass Spectrometry Data for Mepindolol

| Technique | Ionization | Precursor Ion (m/z) | Fragment Ions (m/z) | Source |

| GC-MS | - | - | 147, 146 | NIST Mass Spectrometry Data Center nih.gov |

| LC-MS | HCD | - | - | Maurer/Meyer/Helfer/Weber c/o Saarland University nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the three-dimensional structure of the molecule.

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR form the foundation of structural analysis.

¹H NMR: This experiment provides information on the number of different types of protons in a molecule, the electronic environment of each proton (chemical shift), and how many neighboring protons each proton has (spin-spin splitting). For this compound, distinct signals would correspond to the aromatic protons on the indole (B1671886) ring, the protons of the methyl group on the ring, the protons on the side chain including the hydroxyl and amine groups, and the protons of the isopropyl group.

¹³C NMR: This technique detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons and their electronic state (e.g., aromatic, aliphatic, carbonyl).

For more complex structural assignments and to definitively connect the molecular fragments, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, allowing for a complete and unambiguous assignment of the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in piecing together the spin systems of the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the Mepindolol molecule, such as linking the aliphatic side chain to the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and conformation of the molecule.

Together, these NMR techniques provide a comprehensive picture of the this compound structure, confirming the identity and purity of the compound for research purposes.

Electrochemical and Other Advanced Analytical Techniques

Beyond NMR, a variety of other analytical methods are vital for the detection and quantification of this compound. Electrochemical methods offer high sensitivity and are particularly useful for specific detection scenarios. mesoscale.com

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-ED) has been specifically used for the determination of mepindolol. nih.gov In this method, the Mepindolol is first separated from other components in a sample via HPLC. The eluate then passes through an electrochemical detector, where the analyte undergoes an oxidation or reduction reaction at the surface of an electrode held at a specific potential. The resulting current is directly proportional to the concentration of the analyte. This technique is known for its selectivity and sensitivity. nih.govbuchhandlung-dewitz.de

Other advanced techniques commonly applied to the analysis of beta-blockers like mepindolol include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique that combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. innovareacademics.in LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the preferred method for analyzing complex biological matrices due to its ability to provide both high sensitivity and selectivity. mesoscale.com It can provide molecular weight information and structural data from fragmentation patterns, making it an excellent tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this compound without derivatization, GC-MS is another powerful technique used for the analysis of beta-blockers. innovareacademics.in

Capillary Electrophoresis (CE): CE is suitable for analyzing charged species like this compound and offers high separation efficiency and minimal sample consumption. mesoscale.com

These methods, often chosen for their sensitivity and specificity, are crucial for quantitative analysis in various research applications. innovareacademics.in

Bioanalytical Method Development for Research Matrices (e.g., Cell Lysates, Tissue Homogenates, Non-Human Biological Fluids)

Analyzing this compound in research matrices such as cell lysates, tissue homogenates, or non-human biological fluids is essential for preclinical and pharmacological research. innovareacademics.in The development of a reliable bioanalytical method is a multi-step process that ensures the accurate quantification of the analyte in these complex environments. jisciences.com The complexity of these matrices, which contain numerous endogenous substances like proteins and lipids, necessitates robust sample preparation and highly selective detection methods. labmanager.com LC-MS/MS is frequently the technique of choice for this purpose due to its superior selectivity and sensitivity. jisciences.com

The primary goal of sample preparation is to isolate this compound from the complex biological matrix and remove interfering components that could compromise the analysis. oup.com This step is critical for ensuring the accuracy, precision, and robustness of the bioanalytical method.

For Cell and Tissue Samples:

Homogenization/Lysis: The first step is to break down the cell or tissue structure to release the analyte. This can be achieved by mechanical methods (e.g., bead beating, sonication) or by using chemical lysis buffers. pamgene.comresearchgate.net Lysis buffers often contain detergents and protease/phosphatase inhibitors to prevent protein degradation and maintain the integrity of the lysate. pamgene.com

Centrifugation: After lysis, the sample is centrifuged at high speed to pellet cellular debris, and the resulting supernatant, containing the analyte, is collected for further processing. pamgene.com

Extraction Techniques: Once the analyte is in a liquid state (e.g., supernatant, plasma), several extraction techniques can be employed:

Protein Precipitation (PPT): This is a simple method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate the majority of proteins. While fast, it may be less clean than other methods.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent and pH is optimized to maximize the recovery of the target compound. For beta-blockers, LLE has been used with solvents like chloroform-isoamyl alcohol or hexane-isopropanol mixtures. scispace.com

Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique for cleaning and concentrating analytes from biological samples. oup.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE offers high recovery and significantly reduces matrix effects. For a range of beta-blockers, including mepindolol, SPE has been shown to yield high recovery rates. scispace.com

A study analyzing 13 different beta-blockers reported an approximate recovery of 91.1% for mepindolol from plasma using an SPE method. scispace.com

Table 1: Reported Extraction Recovery for Mepindolol and Related Beta-Blockers

| Compound | Matrix | Extraction Method | Approximate Recovery (%) | Reference |

| Mepindolol | Plasma | SPE | 91.1 | scispace.com |

| Bisoprolol (B1195378) | Human Plasma | SPE | 93.9 | scispace.com |

| Metoprolol | Human Plasma | SPE | 77.7 | scispace.com |

| Propranolol (B1214883) | Plasma | SPE | 93.0 | oup.com |

| Atenolol (B1665814) | Plasma/Urine | SPE | Not specified | oup.com |

Once a bioanalytical method is developed, it must be validated to ensure it is reliable and reproducible for its intended purpose. ijpsr.com While the context is research, the validation parameters are generally based on regulatory guidelines (e.g., ICH, FDA) to ensure data quality. labmanager.comresearchgate.net Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or other drugs. labmanager.com

Accuracy: The closeness of the determined value to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as a percentage of the nominal value. labmanager.com

Precision: The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). labmanager.com

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by plotting the instrument response against known concentrations of the analyte, and a regression equation is determined. innovareacademics.in

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically ±20%) and precision (RSD ≤ 20%). researchgate.net

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration.

Matrix Effect: The influence of co-eluting, interfering substances from the matrix on the ionization of the analyte, which can cause ion suppression or enhancement in mass spectrometry-based methods. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). ijprajournal.com

Table 2: Example Validation Parameters for a Bioanalytical Method (Metoprolol, a related beta-blocker)

| Validation Parameter | Result | Acceptance Criteria | Reference |

| Linearity Range | 2 - 200 ng/mL | R² > 0.99 | researchgate.net |

| LLOQ | 2.31 ng/mL | RSD < 20% | researchgate.net |

| Accuracy at LQC, MQC, HQC | 99.0%, 107.5%, 96.8% | 85-115% (80-120% for LLOQ) | researchgate.net |

| Precision at LQC, MQC, HQC | RSDs within acceptable limits | RSD ≤ 15% (≤ 20% for LLOQ) | researchgate.net |

| LLOQ Accuracy in different plasma lots | 115.4% | 80-120% | researchgate.net |

Advanced Research Topics and Future Directions for Mepindolol Sulfate

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. nih.gov These in silico approaches allow for the simulation and prediction of the behavior of molecules, accelerating the design of new drugs and the understanding of existing ones like mepindolol (B133264) sulfate (B86663).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. grafiati.com For mepindolol sulfate, docking studies can elucidate how it interacts with its primary targets, the β-adrenergic receptors. These simulations can predict the binding pose, affinity, and the specific amino acid residues involved in the interaction. grafiati.com Key interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and receptor. 21stcenturycardiology.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the conformational stability and fluctuations of the mepindolol-receptor complex. nih.govfrontiersin.org This can reveal how the binding of this compound might induce conformational changes in the receptor, which is crucial for its pharmacological action. The stability of the complex over a simulation time, often measured in nanoseconds, is a key indicator of a viable binding interaction. nih.gov

Table 1: Key Computational Steps in Mepindolol-Receptor Interaction Analysis

| Step | Technique | Objective | Key Outputs |

| 1 | Molecular Docking | Predict the binding mode and affinity of this compound to its target receptor (e.g., β-adrenergic receptor). | Binding energy (kcal/mol), interacting amino acid residues, 2D and 3D interaction diagrams. |

| 2 | Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the mepindolol-receptor complex in a simulated physiological environment. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of interaction stability over time. nih.govfrontiersin.org |

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or within the constraints of a target's binding site. mdpi.com The indole (B1671886) core of this compound serves as an excellent starting scaffold for designing new ligands. By using algorithms that "grow" molecules within the known binding pocket of β-adrenergic receptors, researchers can generate novel compounds that retain the key binding features of mepindolol while potentially offering improved selectivity, affinity, or pharmacokinetic properties. mdpi.combohrium.com Reinforcement learning and deep learning models are increasingly being used to guide this generative process, optimizing the designed molecules for multiple desired properties simultaneously, such as high binding affinity and good synthetic accessibility. mdpi.comopenreview.net

For this compound, these models could predict its likelihood of causing adverse cardiac events like arrhythmias or heart failure by analyzing its structural features and physicochemical properties. nih.gov The models identify key structural alerts—specific chemical substructures associated with toxicity—and correlate properties like molecular weight, lipophilicity (logP), and hydrogen bonding capacity with cardiotoxic potential. nih.govresearchgate.net For instance, a model might assess how this compound interacts with off-target ion channels, such as the hERG potassium channel, a common mediator of drug-induced cardiotoxicity. researchgate.net

Table 2: Parameters Used in In Silico Cardiotoxicity Models

| Parameter Category | Examples | Relevance to Cardiotoxicity Prediction |

| Molecular Descriptors | Molecular Weight, logP, Topological Polar Surface Area (TPSA) | Correlate with absorption, distribution, and potential for non-specific binding. nih.govresearchgate.net |

| Structural Alerts | Secondary amines, benzene (B151609) derivatives, heterocyclic structures | Substructures known to be associated with mechanisms like ion channel inhibition or oxidative stress. nih.gov |

| Predicted Target Interactions | hERG channel binding, other ion channel affinities | Direct prediction of interactions with proteins implicated in cardiac adverse events. researchgate.net |

This compound as a Chemical Probe for Novel Biological Target Identification

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov While this compound is known for its action on β-adrenergic receptors, it can be developed into a chemical probe to identify novel, or "off-target," interactions. This is crucial for understanding its full mechanism of action and potential side effects. nih.govresearchgate.net

Techniques like chemical proteomics can be employed for this purpose. nih.gov A modified version of mepindolol, for instance, could be synthesized with a reactive group and a reporter tag (e.g., biotin). This probe is introduced to a cellular lysate or living cells, where it binds to its targets. nih.gov After binding, the probe can be activated (e.g., by UV light) to form a covalent bond with the target protein. The reporter tag then allows for the isolation and identification of these proteins using mass spectrometry. chomixbio.com This approach can confirm known targets and, more importantly, uncover previously unknown binding partners, which may represent new therapeutic targets or explain unexpected biological activities. researchgate.netnih.gov

Development of Advanced In Vitro Models for Mechanistic Studies (e.g., Organ-on-a-Chip, 3D Cell Cultures)

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. moleculardevices.comnih.gov Advanced in vitro models, such as 3D cell cultures and organs-on-chips, provide more physiologically relevant systems for studying drug effects. elveflow.comnih.gov

For this compound, these models can offer significant advantages. Cardiac organoids or "heart-on-a-chip" systems, which are microfluidic devices containing living cardiac cells, can be used to study the compound's effects on cardiac function with greater accuracy. elveflow.comcolumbia.edu These systems can replicate the 3D structure and mechanical forces present in the human heart. nih.gov Researchers can use these models to perform more detailed mechanistic studies, such as assessing the impact of this compound on cardiomyocyte contractility, electrophysiology, and metabolism in a human-relevant context, thereby bridging the gap between simple cell cultures and clinical studies. elveflow.comnih.gov

Interdisciplinary Research Integrating Omics Data with this compound Studies

"Omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provide a comprehensive view of molecular changes within a biological system. northeastern.edu Integrating these datasets with studies on this compound can provide a holistic understanding of its pharmacological effects. nih.govmdpi.com For example, treating cardiac cells with this compound and then performing transcriptomic (RNA sequencing) and proteomic analyses can reveal which genes and proteins are up- or down-regulated in response to the drug. This can uncover entire signaling pathways modulated by the compound beyond its primary receptor target. mdpi.com

Metabolomics can identify changes in cellular metabolism, providing insights into the functional consequences of receptor blockade. explorationpub.com When combined with genomic data, this multi-omics approach can help identify genetic variants that influence a patient's response to this compound, paving the way for personalized medicine. mdpi.com Artificial intelligence and machine learning are crucial for integrating and interpreting these large, complex datasets to identify meaningful patterns and generate new hypotheses. northeastern.eduexplorationpub.comarxiv.org

Exploration of Unconventional Pharmacological Mechanisms Beyond Adrenergic Blockade (Preclinical/In Vitro)

This compound's therapeutic effects are predominantly attributed to its competitive antagonism of beta-1 and beta-2 adrenergic receptors. patsnap.compatsnap.com This action leads to reduced heart rate, myocardial contractility, and blood pressure. patsnap.comnih.gov While this mechanism is the cornerstone of its clinical use, the exploration of potential pharmacological activities beyond this classical pathway remains a nascent field of study.

Current preclinical and in vitro research available in the public domain has not extensively focused on unconventional mechanisms for this compound that are distinct from its adrenergic blockade. The scientific literature continues to center on its properties as a beta-blocker, including its intrinsic sympathomimetic activity (ISA), which allows it to exert a mild agonist effect on beta-adrenergic receptors while primarily acting as an antagonist. patsnap.com

Green Chemistry Approaches in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint, enhance safety, and improve efficiency. These principles encourage the use of sustainable, less hazardous, and waste-minimizing chemical processes. While specific research on green synthesis routes for this compound is not widely documented, future research can draw from established green methodologies applied to structurally similar compounds, particularly its parent compound, pindolol (B1678383), and other beta-blockers. unimi.itnih.govrsc.org

Key green chemistry principles that could be applied to this compound synthesis are summarized in the table below.

Table 1: Key Green Chemistry Principles for Pharmaceutical Synthesis

| Principle | Description | Potential Application in this compound Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes as catalysts to perform chemical transformations. unimi.it | Employing enzymes like lipases for stereoselective steps to produce the desired enantiomer, reducing the need for chiral separation. |

| Use of Greener Solvents | Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids. tandfonline.com | Developing synthesis steps that can be performed in aqueous media or bio-sourced solvents to minimize volatile organic compound (VOC) emissions. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. tandfonline.com | Applying microwave technology to key bond-forming reactions in the synthesis pathway to improve energy efficiency. |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | Optimizing reaction pathways to minimize the generation of by-products and waste. |

A particularly promising future direction is the development of chemoenzymatic synthesis routes. Research has demonstrated a straightforward chemoenzymatic pathway for (S)-Pindolol, which serves as an excellent model. unimi.it This approach utilizes enzymes, such as lipase (B570770) from Pseudomonas fluorescens, for the kinetic resolution of racemic intermediates, yielding the desired enantiomer with high purity. unimi.it The use of biocatalysts offers significant advantages, including high selectivity, mild reaction conditions (temperature and pressure), and reduced use of hazardous reagents. unimi.it